![molecular formula C13H9ClOS B3038021 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one CAS No. 69837-04-3](/img/structure/B3038021.png)
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
Overview
Description
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, also known as CTPT, is a synthetic compound that is widely used in scientific research. It is a heterocyclic compound composed of a thiophene ring, a phenyl ring, and a chlorine atom. CTPT is known for its unique properties, such as its ability to act as a catalyst in a variety of reactions, its stability in a variety of solvents and its relatively low toxicity.
Scientific Research Applications
- Chalcones, including 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, possess antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. Researchers investigate their potential in preventing age-related diseases, cancer, and neurodegenerative disorders .
- Chalcones exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. They may be useful in managing inflammatory conditions such as arthritis, asthma, and skin disorders .
- Chalcones have attracted attention due to their potential as anticancer agents. They interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of blood vessels that feed tumors). Researchers explore their efficacy against various cancer types, including breast, lung, and colon cancers .
- Chalcones demonstrate antimicrobial effects against bacteria, fungi, and viruses. They could serve as natural alternatives to synthetic antibiotics. Ongoing studies investigate their use in treating infections and developing new antimicrobial agents .
- Some chalcones, including 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, inhibit melanin production. This property makes them valuable for skin lightening products and cosmetics. Researchers explore their safety and efficacy for treating hyperpigmentation and melasma .
- Chalcones may protect neurons from damage and enhance cognitive function. Their antioxidant and anti-inflammatory properties contribute to their neuroprotective effects. Investigations focus on their role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Potential
Antimicrobial Activity
Skin Lightening and Cosmetics
Neuroprotective Potential
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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